molecular formula C25H34N4O3 B5969934 N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5969934
M. Wt: 438.6 g/mol
InChI Key: QJQZJSFCGZADEF-UHFFFAOYSA-N
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Description

N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group, a pyrazole ring, and a nitro group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N,1-bis(1-adamantyl)-N-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-27(24-8-15-2-16(9-24)4-17(3-15)10-24)23(30)22-21(29(31)32)14-28(26-22)25-11-18-5-19(12-25)7-20(6-18)13-25/h14-20H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZJSFCGZADEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantyl isocyanide with tert-butyl 4-iodopiperidine-1-carboxylate in the presence of bis(1,5-cyclooctadiene)nickel(0), water, and 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride in tert-butyl alcohol at 100°C under an inert atmosphere . The reaction is followed by treatment with hydrogen chloride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the adamantyl moiety.

Scientific Research Applications

N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantyl isocyanide
  • tert-Butyl 4-iodopiperidine-1-carboxylate
  • Bis(1,5-cyclooctadiene)nickel(0)

Uniqueness

N,1-DI(1-ADAMANTYL)-N-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its combination of an adamantyl group, a pyrazole ring, and a nitro group

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